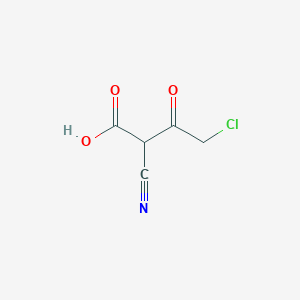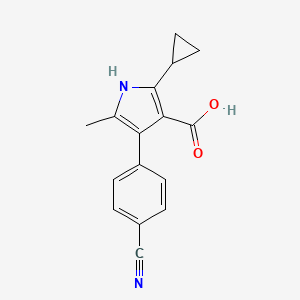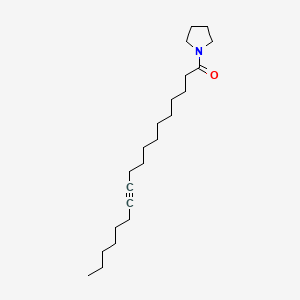![molecular formula C6H16N4 B13970093 Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- CAS No. 51576-31-9](/img/structure/B13970093.png)
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with diazo compounds. One common method includes the reaction of 2,2-dimethylhydrazine with ethyl diazoacetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group into hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylhydrazino group is replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield nitroso derivatives, while reduction with sodium borohydride produces hydrazine derivatives.
Applications De Recherche Scientifique
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can undergo cis-trans isomerization, which affects its binding affinity and activity. The molecular pathways involved include the modulation of redox reactions and the inhibition of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl- can be compared with other similar compounds, such as:
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-: This compound has a similar structure but with a butyl group instead of an ethyl group. It exhibits different chemical reactivity and applications.
Azobenzene: A well-known diazene derivative used in materials science and photochemistry. It differs in its aromatic structure and photochemical properties.
Propriétés
Numéro CAS |
51576-31-9 |
|---|---|
Formule moléculaire |
C6H16N4 |
Poids moléculaire |
144.22 g/mol |
Nom IUPAC |
2-[1-(ethyldiazenyl)ethyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C6H16N4/c1-5-7-8-6(2)9-10(3)4/h6,9H,5H2,1-4H3 |
Clé InChI |
BABHWMHGOCZGSO-UHFFFAOYSA-N |
SMILES canonique |
CCN=NC(C)NN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
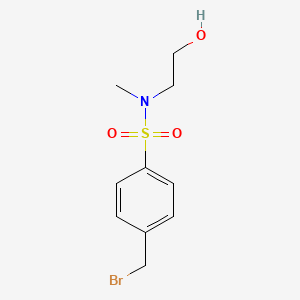

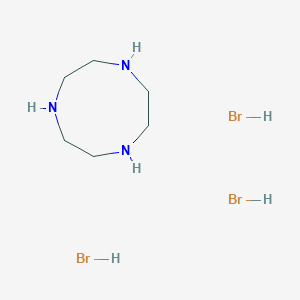
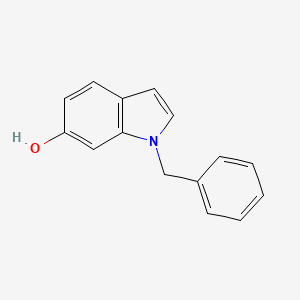
![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)

